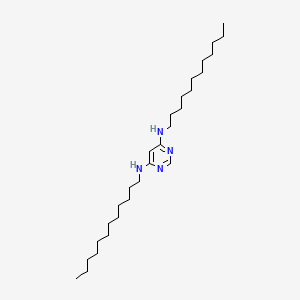
4-N,6-N-didodecylpyrimidine-4,6-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-N,6-N-didodecylpyrimidine-4,6-diamine is a synthetic organic compound with the molecular formula C28H54N4 and a molecular weight of 446.76 g/mol . This compound belongs to the class of pyrimidine derivatives, which are known for their diverse applications in various fields such as medicinal chemistry, materials science, and industrial chemistry.
Preparation Methods
The synthesis of 4-N,6-N-didodecylpyrimidine-4,6-diamine typically involves the reaction of pyrimidine-4,6-diamine with dodecyl halides under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.
Chemical Reactions Analysis
4-N,6-N-didodecylpyrimidine-4,6-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Scientific Research Applications
4-N,6-N-didodecylpyrimidine-4,6-diamine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, including potential inhibitors of enzymes such as Janus kinase 3 (JAK3).
Materials Science: This compound is utilized in the development of novel materials with specific electronic and optical properties.
Industrial Chemistry: It serves as an intermediate in the production of surfactants, lubricants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-N,6-N-didodecylpyrimidine-4,6-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, as a potential JAK3 inhibitor, it binds to the active site of the enzyme, preventing its activity and thereby modulating the signaling pathways involved in immune responses . The exact molecular pathways and targets may vary depending on the specific application and context.
Comparison with Similar Compounds
4-N,6-N-didodecylpyrimidine-4,6-diamine can be compared with other similar compounds, such as:
N4,N6-dibutylpyrimidine-4,6-diamine: This compound has shorter alkyl chains and may exhibit different solubility and reactivity properties.
N4,N6-dioctylpyrimidine-4,6-diamine: With intermediate-length alkyl chains, this compound may have properties that are between those of the didodecyl and dibutyl derivatives.
The uniqueness of this compound lies in its long dodecyl chains, which impart specific hydrophobic characteristics and influence its interactions with other molecules and materials.
Properties
Molecular Formula |
C28H54N4 |
|---|---|
Molecular Weight |
446.8 g/mol |
IUPAC Name |
4-N,6-N-didodecylpyrimidine-4,6-diamine |
InChI |
InChI=1S/C28H54N4/c1-3-5-7-9-11-13-15-17-19-21-23-29-27-25-28(32-26-31-27)30-24-22-20-18-16-14-12-10-8-6-4-2/h25-26H,3-24H2,1-2H3,(H2,29,30,31,32) |
InChI Key |
UQJRDRLJXLQSCC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCNC1=CC(=NC=N1)NCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


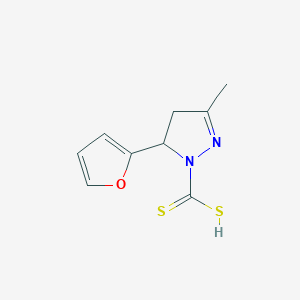
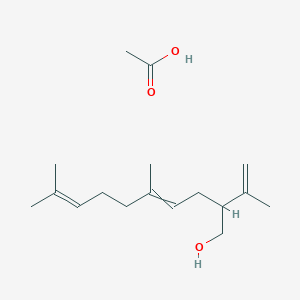
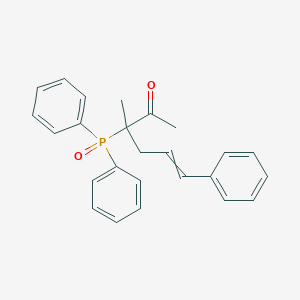
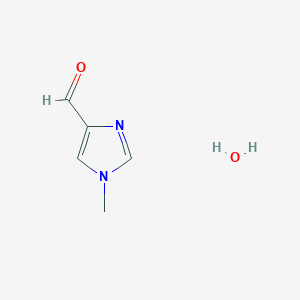
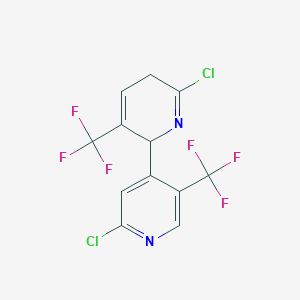
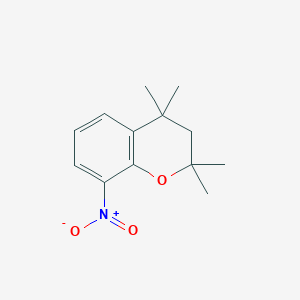

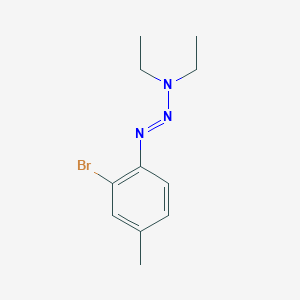
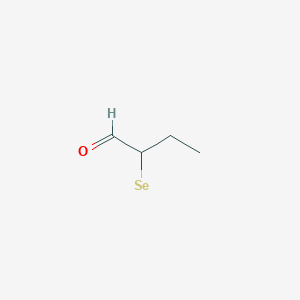

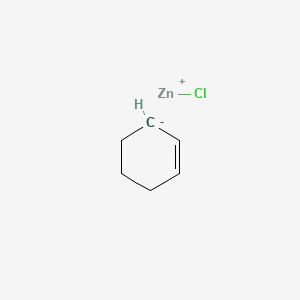
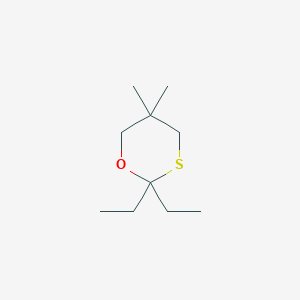
boranyl](/img/structure/B12526724.png)
![[2-(4-Chlorophenyl)-2-oxoethyl] 2-aminopyridine-3-carboxylate](/img/structure/B12526727.png)
